molecular formula C16H16ClN3S B4929195 4-(3,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride

4-(3,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B4929195
M. Wt: 317.8 g/mol
InChI Key: LEJUOSXSNSRADV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a dimethylphenyl group. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S.ClH/c1-11-6-7-13(9-12(11)2)14-10-20-16(18-14)19-15-5-3-4-8-17-15;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUOSXSNSRADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the introduction of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
  • 4-(3,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine

Uniqueness

4-(3,4-Dimethylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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